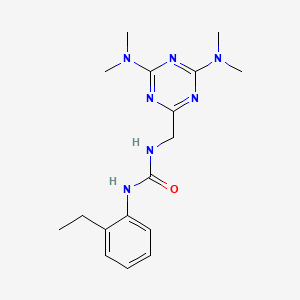
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C17H25N7O and its molecular weight is 343.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a derivative of triazine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N8O3S, with a molecular weight of 402.43 g/mol. The structure features a triazine ring substituted with dimethylamino groups and an ethylphenyl urea moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N8O3S |
| Molecular Weight | 402.43 g/mol |
| CAS Number | 316359-12-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine , followed by reaction with 2-ethylphenyl isocyanate to form the final product. This process can be optimized using various catalysts and purification techniques such as chromatography.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. These compounds often target specific enzymes involved in tumor progression. For instance, studies have shown that triazine derivatives can inhibit Thioredoxin reductase (TrxR) , an enzyme implicated in cancer cell survival and proliferation .
Antimicrobial Activity
In vitro studies have demonstrated that related triazine compounds possess antimicrobial properties against various pathogens. For example, compounds derived from triazines have shown effectiveness against Staphylococcus aureus and Escherichia coli , indicating their potential as antibacterial agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of triazine derivatives has revealed that modifications to the triazine core or substituents can significantly influence biological activity. For instance, altering the substituents on the phenyl ring or varying the alkyl groups on the amine can enhance potency or selectivity towards specific biological targets.
Case Studies
- Antitumor Activity : A study evaluated a series of triazine derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structural features to This compound exhibited potent cytotoxic effects against multiple cancer cell lines including Mia PaCa-2 and PANC-1 .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various triazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives demonstrated significant inhibition zones against pathogens like Candida albicans and Staphylococcus aureus , supporting their potential use as antimicrobial agents .
特性
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-6-12-9-7-8-10-13(12)19-17(25)18-11-14-20-15(23(2)3)22-16(21-14)24(4)5/h7-10H,6,11H2,1-5H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSPHKCIFRUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














